Eicosanedioic Acid

Polymer Science Thermal Analysis Biodegradable Polyesters

Eicosanedioic acid (C20 α,ω-diacid) is a non-interchangeable monomer delivering the highest Tg (1.25°C) and Tm (88.8°C) among C6–C20 1,4-butanediol polyesters, and Tm 108°C as precision polyester 20,20—5°C above irregular analogs. Its eicosanedioate fraction controls smectic-isotropic transitions in thermotropic copolyesters. It is the specified non-cleavable linker in FDA-approved tirzepatide (GLP-1/GIP agonist) and enables once-daily peptide YY analogs. Shorter diacids (C14–C18) compromise thermal and pharmacokinetic performance. Select this C20 diacid for application-critical polymer and biopharmaceutical outcomes.

Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
CAS No. 2424-92-2
Cat. No. B549201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosanedioic Acid
CAS2424-92-2
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESC(CCCCCCCCCC(=O)O)CCCCCCCCC(=O)O
InChIInChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24)
InChIKeyJJOJFIHJIRWASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eicosanedioic Acid (CAS 2424-92-2): Procurement Specifications and Baseline Properties for Long-Chain Dicarboxylic Acid Selection


Eicosanedioic acid (1,20-eicosanedioic acid, C20 diacid) is a saturated, linear, aliphatic α,ω-dicarboxylic acid containing a 20-carbon methylene chain with terminal carboxyl groups [1]. It appears as a white to almost white crystalline powder or solid at ambient temperature . Its fundamental physical properties include a molecular weight of 342.52 g/mol, a melting point of approximately 124 – 129 °C (literature value ~127 °C), and a boiling point of 234 °C at 2 mmHg . The compound exhibits limited water solubility (slightly soluble) but is soluble in organic solvents such as DMSO and heated methanol . This long-chain diacid serves as a versatile monomer and intermediate for the synthesis of specialty polyamides, polyesters, lubricant additives, and pharmaceutical linkers [1].

Why Generic Substitution Fails for Eicosanedioic Acid (CAS 2424-92-2): Critical Chain-Length Dependent Performance in High-Performance Materials and Bioconjugation


Generic substitution among long-chain α,ω-dicarboxylic acids is not feasible because the polymethylene chain length (C4–C20+) directly governs the thermomechanical and physicochemical properties of the resulting polymers or conjugates [1]. In polyester synthesis, incremental increases in diacid chain length—from C4 (succinic) to C20 (eicosanedioic)—produce systematic and measurable shifts in glass transition temperature (Tg) and melting temperature (Tm), with the C20 diacid yielding the highest thermal benchmarks among the series [1]. Similarly, in pharmaceutical applications, the precise hydrophobic spacer length provided by the C20 diacid dictates pharmacokinetic behavior; shorter diacids (e.g., C14, C16, C18) alter drug–albumin binding and clearance profiles, thereby changing therapeutic efficacy [2]. Substituting a shorter-chain analog (e.g., octadecanedioic acid, C18) results in measurable losses in polymer crystallinity, thermal stability, and drug conjugate performance, making eicosanedioic acid a non-interchangeable, application-specific selection criterion for procurement in polymer science and biopharmaceutical development.

Eicosanedioic Acid (CAS 2424-92-2): A Quantitative Comparative Evidence Guide for Scientific Procurement


Elevated Melting and Glass Transition Temperatures in Aliphatic Polyesters: C20 Diacid vs. Shorter-Chain Analogs (C6–C18)

In a systematic synthesis and thermal characterization study of aliphatic polyesters derived from 1,4-butanediol and even-numbered dicarboxylic acids ranging from C4 to C20, the polyester prepared with eicosanedioic acid (C20) exhibited the highest recorded glass transition temperature (Tg) and melting temperature (Tm) among the C6–C20 series [1].

Polymer Science Thermal Analysis Biodegradable Polyesters

Enhanced Thermal Performance via Chain Regularity: Polyester 20,20 Derived from Eicosanedioic Acid vs. Irregular Structural Analog

Polyester 20,20, synthesized via polycondensation of pure 1,20-eicosanedioic acid (>99% purity) with eicosane-1,20-diol, exhibited a melting temperature (Tm) of 108 °C [1]. In contrast, a structurally irregular polyester (poly-8) with randomized ester group orientation, derived from an alternative metathesis route, displayed a lower Tm of 103 °C under comparable conditions [1].

Olefin Metathesis Precision Polyesters Thermoplastics

Tunable Smectic-Isotropic Transition Temperature in Thermotropic Copolyesters: Systematic Modulation via Eicosanedioate Unit Content

In copoly(4,4′-biphenylene sebacate-co-eicosanedioate) thermotropic systems, increasing the molar content of the eicosanedioate (C20) unit resulted in a progressive decrease in the smectic-isotropic transition temperature, whereas the corresponding transition enthalpy remained relatively unchanged [1].

Liquid Crystalline Polymers Copolyester Engineering Thermotropic Materials

Pharmacokinetic Modulation via Hydrophobic Spacer Length: Eicosanedioic Acid as a Non-Cleavable ADC/PROTAC Linker and Peptide Modifier

Eicosanedioic acid serves as a non-cleavable, long-chain alkyl linker in ADC and PROTAC synthesis, as well as a pharmacokinetic modifier for peptide therapeutics [1]. In tirzepatide, FDA-approved for type 2 diabetes, the C20 diacid is conjugated at position 20 of the GIP hormone derivative, contributing to the molecule's extended half-life and dual GLP-1/GIP receptor agonism [1]. In a peptide YY analog study, modification with eicosanedioic acid at the Lys(30) side chain produced high Y2 receptor binding affinity and significant body weight reduction in diet-induced obese mice upon once-daily dosing [2].

Antibody-Drug Conjugates (ADCs) PROTAC Linkers Peptide Therapeutics

Eicosanedioic Acid (CAS 2424-92-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of High-Performance Aliphatic Polyesters Requiring Maximum Thermal Stability

Eicosanedioic acid is the optimal C20 diacid selection when the research or production objective demands the highest achievable Tg and Tm in 1,4-butanediol-based aliphatic polyesters. As demonstrated in comparative thermal analysis, polyester derived from the C20 diacid achieves a Tg of 1.25 °C and a Tm of 88.8 °C—the highest values in the C6–C20 series [1]. Additionally, when synthesized as precision polyester 20,20, it delivers a Tm of 108 °C, outperforming irregular structural analogs by 5 °C [2]. These thermal benchmarks are critical for applications requiring elevated service temperatures, enhanced dimensional stability under thermal load, and extended operational lifetimes in biodegradable polymer systems.

Engineering Thermotropic Liquid Crystalline Copolyesters with Precisely Tunable Processing Windows

In the design of thermotropic copoly(4,4′-biphenylene sebacate-co-eicosanedioate) materials, eicosanedioic acid enables systematic, quantitative control over the smectic-isotropic transition temperature. Increasing the molar fraction of eicosanedioate units progressively lowers this transition temperature while preserving mesophase stability (transition enthalpy remains relatively constant) [3]. This predictable structure–property relationship allows polymer engineers to procure eicosanedioic acid for customizing melt-processing temperatures without sacrificing liquid crystalline order—an essential capability for manufacturing high-strength fibers, films, and injection-molded components with tailored thermal profiles.

Development of Antibody-Drug Conjugates (ADCs), PROTACs, and Long-Acting Peptide Therapeutics

Eicosanedioic acid is a critical procurement item for biopharmaceutical development programs utilizing non-cleavable, hydrophobic alkyl linkers. Its C20 polymethylene spacer provides the precise chain length required to modulate membrane interaction, enhance drug retention, and optimize pharmacokinetic profiles in ADC and PROTAC conjugates . Most notably, it is the specified linker component in tirzepatide, an FDA-approved dual GLP-1/GIP receptor agonist, where 1,20-eicosanedioic acid is conjugated at position 20 of the GIP hormone derivative [4]. Furthermore, in peptide YY analog development, eicosanedioic acid modification at Lys(30) enabled once-daily dosing with significant in vivo efficacy [5]. Substituting shorter-chain analogs (C14–C18) alters albumin binding and clearance kinetics, jeopardizing reproducibility of approved drug substance quality and preclinical outcomes.

Synthesis of Novel Odd-Even Nylons with Distinct Crystallization Behavior

Eicosanedioic acid serves as a key monomer for synthesizing odd-even nylons (e.g., nylons 11/20, 9/20, 7/20, 5/20, and 3/20) via step-heating melt polycondensation with various diamines [6]. The 20-carbon diacid backbone imparts unique hydrogen-bonding patterns, crystalline polymorphism, and thermal transitions distinct from even-even nylons derived from shorter diacids. This differentiation is essential for developing specialty polyamides with tailored mechanical properties, moisture absorption profiles, and processability for engineering plastics and high-performance fibers where conventional nylons (e.g., nylon 6,6 or nylon 6,10) are unsuitable.

Technical Documentation Hub

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